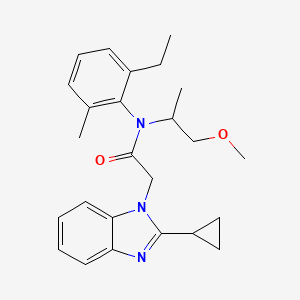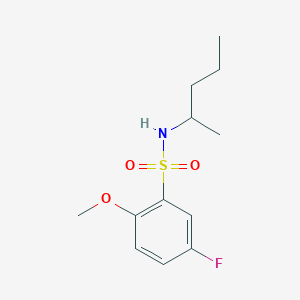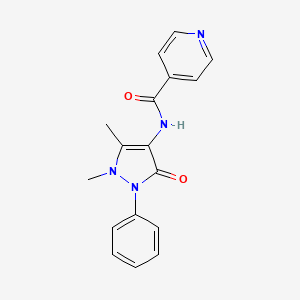![molecular formula C17H15N5O B11124301 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B11124301.png)
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolo-pyridine ring fused to an indole ring, with a carboxamide group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolo-Pyridine Ring: This step involves the cyclization of a suitable precursor, such as a hydrazinylpyridine, with a nitrile or an ester under acidic or basic conditions.
Attachment of the Indole Ring: The indole ring is introduced through a nucleophilic substitution reaction, where the triazolo-pyridine intermediate reacts with an indole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, strong bases or acids.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted indole or triazolo-pyridine derivatives.
Scientific Research Applications
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmacology: Research has shown that the compound exhibits significant biological activity, including antiproliferative and antimicrobial effects.
Material Science: The compound’s heterocyclic structure makes it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological pathways. For example, it has been shown to inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism . This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-1H-indole-3-carboxamide: This compound lacks the triazolo-pyridine ring, making it less effective in certain biological applications.
N-(1H-indol-3-ylmethyl)-1H-indole-4-carboxamide: This compound has a similar structure but lacks the triazolo-pyridine ring, resulting in different biological activity.
1-methyl-N-(pyridin-3-ylmethyl)-1H-indole-4-carboxamide: This compound has a pyridine ring instead of a triazolo-pyridine ring, leading to variations in its chemical and biological properties.
The unique combination of the triazolo-pyridine and indole rings in this compound contributes to its distinct chemical and biological characteristics, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15N5O |
|---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-4-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-21-10-8-12-13(5-4-6-14(12)21)17(23)18-11-16-20-19-15-7-2-3-9-22(15)16/h2-10H,11H2,1H3,(H,18,23) |
InChI Key |
PRDNFVMEOWPKPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11124223.png)
![11-[(5Z)-5-(1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B11124231.png)
![(5E)-5-benzylidene-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11124238.png)
![N-(3-Chloro-4-fluoro-phenyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11124243.png)
![N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11124248.png)
![N-cyclopentyl-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11124251.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B11124257.png)


![N-(2-methylphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11124293.png)
![1-(Pyridin-2-ylmethyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B11124307.png)
![7-Fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11124310.png)
![1-(ethylsulfonyl)-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11124318.png)
